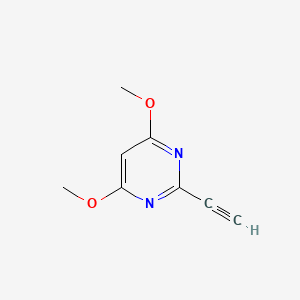

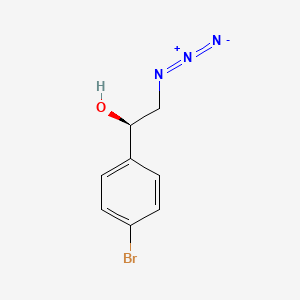

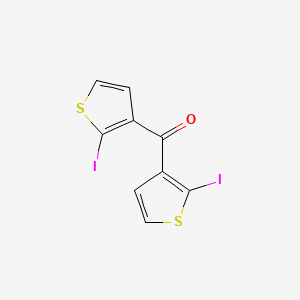

![molecular formula C16H18N4O4 B2610150 7-methoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide CAS No. 2097861-67-9](/img/structure/B2610150.png)

7-methoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazole derivatives, such as the one you’re interested in, are a class of heterocyclic compounds. They have been studied for their potential biological activities, including anticancer properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of an appropriate precursor with a triazole ring . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is typically established by NMR and MS analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives can vary depending on the specific compounds being synthesized .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques .科学的研究の応用

Anticancer Activity

The 1,2,4-triazole moiety is a prominent feature in the structure of this compound, which has been synthesized and evaluated for its potential as an anticancer agent. Studies have shown that certain hybrids containing the 1,2,4-triazole group exhibit potent inhibitory activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating a strong ability to inhibit cell proliferation . These compounds have demonstrated selective toxicity, showing less harm to normal cells compared to cancer cells, which is a significant advantage in cancer treatment.

Synthesis of Bioactive Hybrids

The compound serves as a key intermediate in the synthesis of bioactive hybrids. By incorporating various substituents, researchers can create a diverse array of molecules with potential biological activities. The synthesis process often involves the use of NMR and MS analysis to confirm the structures of the resulting hybrids . These hybrids are then subjected to biological evaluations to determine their efficacy in various therapeutic areas.

Antimicrobial and Antifungal Properties

Derivatives of this compound have been synthesized and assessed for their antimicrobial and antifungal activities. The presence of the 1,2,4-triazole ring contributes to the bioactivity of these compounds, making them candidates for treating infections caused by bacteria and fungi . The evaluation of these activities is crucial for developing new medications that can combat resistant strains of microorganisms.

Selectivity Against Cancer Cell Lines

The structural features of the compound, including the 1,2,4-triazole ring, have been linked to selectivity against cancer cell lines. This selectivity is vital for minimizing damage to healthy cells while targeting cancerous ones. The synthesized compounds have been tested to ensure they have proper selectivity, which is a critical step in the drug development process .

Apoptosis Induction in Cancer Cells

Some derivatives of the compound have shown the ability to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells without affecting normal cells. This property is particularly valuable in the strategic therapy of cancer, as it allows for the targeted destruction of cancer cells .

Structural Optimization Platform

The compound provides a structural optimization platform for the design and development of more selective and potent anticancer molecules. By modifying the core structure, researchers can enhance the compound’s efficacy and selectivity. The 1,2,4-triazole moiety is a versatile pharmacophore that can be used to generate new compounds with improved therapeutic profiles .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

7-methoxy-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4/c1-22-13-4-2-3-12-9-14(24-15(12)13)16(21)18-5-7-23-8-6-20-11-17-10-19-20/h2-4,9-11H,5-8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYQCKAKYKJOOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCOCCN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

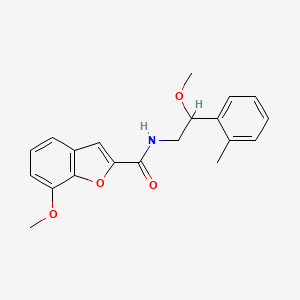

![3-chloro-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2610068.png)

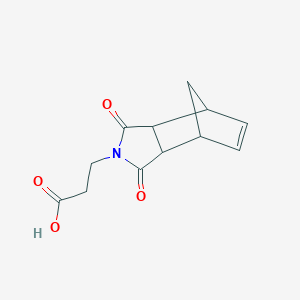

![N-(3-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610069.png)

![1-(4-chlorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

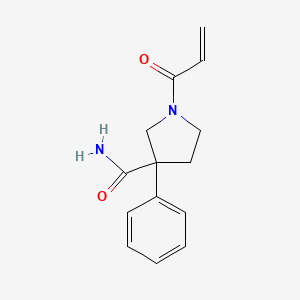

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B2610088.png)